molecular formula C18H16N2O3 B2713418 N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 946235-32-1

N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2713418
CAS No.: 946235-32-1
M. Wt: 308.337
InChI Key: GZPIDHWUNCCSIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinoline ring, which is a fused ring system with benzene and pyridine rings. The amide functional group would be attached to one of the carbons on the quinoline ring, and the ethylphenyl group would be attached to the nitrogen of the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antimicrobial Applications

Studies have explored the antimicrobial potential of quinolinone and quinazolinone derivatives, highlighting their efficacy against a range of bacterial and fungal pathogens. For example, Desai et al. (2011) synthesized a series of compounds exhibiting in vitro antibacterial and antifungal activities, emphasizing the versatility of quinolinone derivatives as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Properties

Quinolinone derivatives have been evaluated for their anticancer efficacy. Matiadis et al. (2013) synthesized coumarin and quinolinone-3-aminoamide derivatives, revealing their potential in inhibiting cancer cell growth, with structural confirmation via X-ray diffraction analysis (Matiadis, Stefanou, & Athanasellis et al., 2013). Furthermore, Funk et al. (2015) discussed the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, noting their cytotoxic activity towards various cancer cell lines and highlighting their fluorescence properties, which could have implications for cancer research (Funk, Motyka, & Džubák et al., 2015).

DNA Interaction and Drug Resistance Modulation

Quinolinone derivatives have been implicated in DNA interaction and modulation of drug resistance. Althuis et al. (1980) explored the antiallergy activity of quinoline-2-carboxylic acid derivatives, contributing to the understanding of structure-activity relationships and indicating the potential for DNA intercalation (Althuis, Kadin, & Czuba et al., 1980). Additionally, Hyafil et al. (1993) examined the reversal of multidrug resistance by an acridonecarboxamide derivative, showcasing the role of quinolinone derivatives in overcoming drug resistance mechanisms (Hyafil, Vergely, & du Vignaud et al., 1993).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs or toxins. Without specific information on this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if it has unique physical or chemical properties .

Properties

IUPAC Name

N-(3-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-6-5-7-12(10-11)19-17(22)15-16(21)13-8-3-4-9-14(13)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPIDHWUNCCSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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